molecular formula C13H17Cl2N3O B2861347 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2097936-80-4

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride

カタログ番号: B2861347
CAS番号: 2097936-80-4
分子量: 302.2
InChIキー: ZERIKXZNDJUGOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around the 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold, which is recognized as a "privileged structure" in pharmaceutical development . Privileged scaffolds are molecular frameworks commonly found in marketed drugs and are known to produce compounds with diverse biological activities against a range of therapeutic targets . The dihydroquinazolinone core is a nitrogen-containing heterocycle present in various naturally occurring alkaloids and synthetic compounds with documented pharmacological properties. These activities include antimicrobial, antitubercular, anti-inflammatory, anticancer, and antihypertensive effects, making it a versatile template for designing new bioactive molecules . The specific integration of the piperidine moiety in this compound further enhances its potential as a key intermediate or lead structure in the synthesis of molecules for neurological and central nervous system research. The dihydrochloride salt form improves the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro biological assays. This product is intended for research applications only. 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

特性

IUPAC Name

3-piperidin-3-ylquinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.2ClH/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERIKXZNDJUGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride (CAS No. 2097936-80-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant research findings.

IUPAC Name: 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride
Molecular Formula: C13H17Cl2N3O
Molecular Weight: 302.19 g/mol
Purity: 95%

Synthesis

The synthesis of 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of piperidine derivatives with appropriate quinazoline intermediates under controlled conditions.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various quinazoline derivatives that showed potent inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a target for cancer therapy. The compound A8 from this series demonstrated strong binding affinity and inhibition properties against PI3Kδ, suggesting that similar structures like 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one could also possess anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been explored in several studies. Compounds related to quinazoline structures have been shown to inhibit pro-inflammatory cytokines, indicating a possible application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of compounds often correlates with their structural features. The presence of the piperidine ring in conjunction with the quinazoline moiety enhances the interaction with biological targets, which is critical for their pharmacological effects.

Case Studies

  • Inhibition Studies : A study demonstrated that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents .
  • Docking Studies : Molecular docking studies suggested that the compound forms multiple hydrogen bonds with target proteins, enhancing its efficacy as an inhibitor .

Data Table: Biological Activity Overview

Activity Type Effect IC50 Value Reference
Anticancer ActivityPI3Kδ InhibitionLow micromolar range
Anti-inflammatoryCytokine InhibitionNot specified
Binding AffinityStrong interaction with PI3KδHigh

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The quinazolinone scaffold is shared among multiple derivatives, but substituents and substitution patterns critically influence activity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight Key Features
3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride Piperidin-3-yl at position 3; dihydrochloride 326.21 Enhanced solubility; potential CNS/GPCR targeting
7-Methoxy-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride Methoxy at position 7; piperidin-4-ylmethyl at position 3 391.31 Increased steric bulk; methoxy group may enhance membrane permeability
3-[1-(2-Methoxypyrimidine-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one 2-Methoxypyrimidine-5-carbonyl on piperidine 449.47 Extended conjugation; potential kinase inhibition via pyrimidine interaction
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Styryl sulfonamide at position 2; methoxyphenyl at position 3 474.52 COX-2 inhibition (47.1% at 20 μM); sulfonamide enhances selectivity

Functional Differences

  • COX-2 Inhibition : The styryl sulfonamide derivative () exhibits COX-2 inhibitory activity, whereas the target compound’s piperidine substitution lacks direct evidence of COX-2 interaction .
  • Kinase/Receptor Targeting : The methoxypyrimidine-carbonyl derivative () likely targets kinases due to its pyrimidine moiety, whereas the piperidin-3-yl group in the target compound may favor GPCR modulation .
  • Solubility and Bioavailability: Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to non-ionized analogs, crucial for in vivo applications .

Critical Notes and Limitations

Activity Data Gaps : The target compound’s specific biological targets remain uncharacterized in the provided evidence, unlike its COX-2-inhibiting analog .

Salt Form Advantages : Dihydrochloride salts improve solubility but may introduce challenges in crystallinity or hygroscopicity .

Structural Mimicry : Piperidine-3-yl vs. -4-yl substitutions (e.g., vs. 9) alter spatial orientation, impacting receptor binding .

準備方法

Anthranilamide-Aldehyde Cyclocondensation

A widely employed strategy for dihydroquinazolinones involves the cyclocondensation of anthranilamide with aldehydes. For 3-(piperidin-3-yl) derivatives, this necessitates using a piperidine-3-carbaldehyde intermediate.

Procedure :
Anthranilamide (1.0 equiv) reacts with piperidine-3-carbaldehyde (1.1 equiv) in aqueous media at 70°C for 6–12 hours, catalyzed by 10 mol% ZnCl₂. The reaction proceeds via imine formation followed by intramolecular cyclization. Post-reaction, the free base is precipitated and recrystallized from ethanol. Conversion to the dihydrochloride salt is achieved by treating the free base with concentrated HCl in acetone.

Optimization :

  • Solvent : Water enhances reaction efficiency (yield: 82–89%) compared to organic solvents.
  • Catalyst : ZnCl₂ outperforms Brønsted acids (e.g., p-TsOH) in minimizing side products.

Multi-Component Reaction Strategies

Oxidative Ugi/Aza-Wittig Reaction

A one-pot, three-component synthesis leverages diethyl azodicarboxylate (DEAD) to promote tandem oxidative Ugi/aza-Wittig reactions.

Procedure :
Iminophosphorane (1.0 equiv), N-aryl-1,2,3,4-tetrahydroisoquinoline (1.2 equiv), and a carboxylic acid (1.0 equiv) react in dichloromethane with DEAD (1.5 equiv) at 25°C for 24 hours. The aza-Wittig step forms the quinazolinone ring, while the Ugi component introduces the piperidine substituent.

Key Advantages :

  • Atom Economy : Convergent synthesis reduces step count.
  • Yield : 65–78% for analogous compounds.

Halogenation and Coupling Routes

Piperidinyloxy Quinazoline Intermediate

Adapted from a patented anticancer compound synthesis, this method involves halogenation and nucleophilic substitution.

Procedure :

  • Halogenation : 7-Methoxyquinazolin-6-ol (1.0 equiv) is treated with thionyl chloride in toluene to form the 6-chloro derivative.
  • Piperidine Coupling : The chlorinated intermediate reacts with tert-butyl 4-hydroxypiperidine-1-carboxylate in N,N-dimethylformamide (DMF) at 80°C, using K₂CO₃ (3.0 equiv) as a base.
  • Deprotection : The tert-butyl group is removed with HCl in acetone, yielding the piperidin-3-yl product.

Scalability :

  • Purity : Recrystallization from acetone achieves >99% purity.
  • Yield : 83% over three steps.

Reductive Amination and Cyclization

Quinazolinone-Piperidine Hybridization

A hypothetical route involves reductive amination between 3-aminomethyl-3,4-dihydroquinazolin-4-one and piperidin-3-one.

Procedure :
3-Aminomethylquinazolinone (1.0 equiv) and piperidin-3-one (1.2 equiv) undergo reductive amination using NaBH₃CN in methanol at 0–5°C. The resulting secondary amine is treated with HCl gas in ethyl acetate to form the dihydrochloride salt.

Challenges :

  • Steric Hindrance : Bulky substituents may reduce yields (<50%).
  • Side Reactions : Over-reduction of the quinazolinone ring necessitates careful stoichiometry.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Green Metrics (E-factor)
Anthranilamide Route 82–89 95 High 8.2
Ugi/Aza-Wittig 65–78 90 Moderate 12.6
Halogenation-Coupling 83 99 High 6.8
Reductive Amination <50 85 Low 18.3

Key Insights :

  • The halogenation-coupling route offers the best balance of yield and purity, albeit requiring specialized intermediates.
  • Aqueous condensation (anthranilamide route) excels in sustainability but may need post-synthetic modifications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Piperidin-3-yl)-3,4-dihydroquinazolin-4-one dihydrochloride, and what critical parameters influence yield and purity?

  • Methodology : Synthesis typically involves coupling reactions between piperidine derivatives and dihydroquinazolinone precursors. Key steps include cyclization under reflux conditions (e.g., using acetic acid as a solvent) and subsequent hydrochloride salt formation. Critical parameters include temperature control (±2°C), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography to achieve >95% purity . Catalysts such as palladium or copper complexes may enhance coupling efficiency, but inert atmosphere conditions are required to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons in the dihydroquinazolinone moiety (δ 7.0–8.5 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the piperidine ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, while fragmentation patterns confirm the piperidine-quinazolinone linkage .

Q. What preliminary biological screening approaches assess therapeutic potential?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves (e.g., 10 nM–100 µM range) .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) establish selectivity indices (IC₅₀ vs. therapeutic targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis while preserving stereochemical fidelity?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions for yield (>80%) and enantiomeric excess (>99%) .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reaction parameters .
  • Crystallization Engineering : Control cooling rates and anti-solvent addition to prevent racemization during hydrochloride salt formation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Docking-MD Hybrid Workflow : Perform molecular docking (AutoDock Vina) followed by molecular dynamics (MD) simulations (GROMACS) to assess binding mode stability. Compare results with experimental IC₅₀ values to identify false-positive docking poses .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed active analogs to refine force field parameters .
  • Experimental Validation : Synthesize and test computationally prioritized derivatives to validate/invalidate hypotheses, closing the feedback loop .

Q. What advanced pharmacological models study blood-brain barrier (BBB) permeability and target engagement?

  • Methodology :

  • In Vitro BBB Models : Use co-cultures of brain endothelial cells and astrocytes to measure permeability (Papp) via LC-MS quantification .
  • PET Radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes into the compound for dynamic PET imaging in rodent brains, correlating pharmacokinetics with target occupancy .
  • Microdialysis : Measure unbound compound concentrations in rodent cerebrospinal fluid (CSF) to assess CNS penetration .

Q. How can hybrid QSAR-pharmacophore modeling improve structure-activity relationship (SAR) understanding?

  • Methodology :

  • 3D-QSAR with CoMFA/CoMSIA : Align analogs using piperidine N-atom as a pharmacophore anchor. Generate contour maps to visualize steric/electrostatic contributions to activity .
  • Machine Learning Integration : Train random forest models on bioactivity data (pIC₅₀, logP) to predict novel analogs. Validate with synthetic libraries .
  • Pharmacophore-Based Virtual Screening : Filter ZINC15 or Enamine databases using ADME/toxicity filters (e.g., Lipinski’s rules) to prioritize synthesizable leads .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。